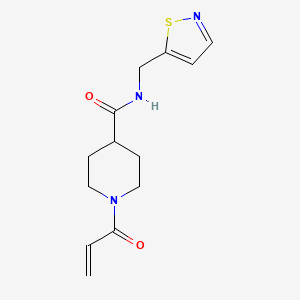

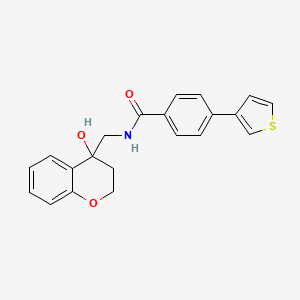

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as CTB, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications. CTB is a benzamide derivative that exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

1,2,4-benzothiadiazine-1,1-dioxide

This compound has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

3,4-Dihydro-2(1H)-Pyridones

These compounds and their derivatives are extensively used as precursors in the synthesis of bioactive molecules . They have demonstrated potential in medicinal chemistry with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .

3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]

This compound and its derivatives were tested for KATP channel opener as antihypertensives, COX-1 and COX-2 activity .

- Benzamide and its derivatives are used in a variety of fields including medicinal chemistry, industrial chemistry, and material science .

- They have been found to exhibit antioxidant and antibacterial activities .

- A number of substituted benzamides are commercial drugs, including analgesics like Ethenzamide and Salicylamide .

- The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

- It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Chromanone derivatives have been used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs .

- Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

- They are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Benzamide Derivatives

Hydroxychroman Derivatives

Thiophene Derivatives

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24)10-11-25-19-4-2-1-3-18(19)21/h1-9,12-13,24H,10-11,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXWWXQPXJXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2629730.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2629739.png)

![N-cyclopentyl-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2629741.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)